Usp1-IN-2
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Overview
Description
Usp1-IN-2 is a potent inhibitor of ubiquitin-specific protease 1 (USP1), an enzyme involved in the deubiquitination process.
Preparation Methods
Synthetic Routes and Reaction Conditions
Usp1-IN-2 can be synthesized through a series of chemical reactions involving specific reagents and conditions. The synthesis typically involves the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized using a combination of aromatic and heterocyclic compounds. This step often involves the use of reagents such as trifluoromethylbenzene and pyrimidine derivatives.
Functional Group Modifications: The core structure is then modified to introduce functional groups that enhance its inhibitory activity. This may involve reactions such as halogenation, nitration, and amination.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to achieve high purity levels
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated synthesis and high-throughput purification methods .
Chemical Reactions Analysis
Types of Reactions
Usp1-IN-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Usp1-IN-2 has a wide range of scientific research applications, including:
Cancer Therapy: this compound is being investigated for its potential to enhance the efficacy of existing cancer treatments by inhibiting DNA damage repair pathways.
Biological Studies: The compound is used to study the role of USP1 in various cellular processes, including DNA repair, cell cycle regulation, and apoptosis.
Drug Development: This compound serves as a lead compound for the development of new drugs targeting deubiquitinating enzymes.
Mechanism of Action
Usp1-IN-2 exerts its effects by inhibiting the activity of USP1, a deubiquitinating enzyme involved in the DNA damage response. By inhibiting USP1, this compound prevents the removal of ubiquitin from target proteins, leading to the accumulation of ubiquitinated proteins. This disrupts various cellular processes, including DNA repair and cell cycle progression, ultimately inducing cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
ML323: Another USP1 inhibitor with similar mechanisms of action but different chemical structures.
Pimozide: A known USP1 inhibitor used in combination with other treatments to enhance efficacy
Uniqueness
Usp1-IN-2 stands out due to its high potency and selectivity for USP1. It has shown promising results in preclinical studies, particularly in enhancing the sensitivity of cancer cells to chemotherapy and radiation therapy .
Properties
Molecular Formula |
C26H22F4N6O |
---|---|
Molecular Weight |
510.5 g/mol |
IUPAC Name |
2-(3-fluoro-2-propan-2-ylphenyl)-9-[[4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]phenyl]methyl]-7H-purin-8-one |
InChI |
InChI=1S/C26H22F4N6O/c1-14(2)21-17(5-4-6-18(21)27)22-31-11-19-24(34-22)36(25(37)32-19)12-15-7-9-16(10-8-15)23-33-20(13-35(23)3)26(28,29)30/h4-11,13-14H,12H2,1-3H3,(H,32,37) |
InChI Key |
DCXQZTACMIBGMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC=C1F)C2=NC=C3C(=N2)N(C(=O)N3)CC4=CC=C(C=C4)C5=NC(=CN5C)C(F)(F)F |
Origin of Product |
United States |
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